Sumi-alpha
Overview
Description
Sumi-alpha is a useful research compound. Its molecular formula is C25H22ClNO3 and its molecular weight is 419.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sumi-Alpha, also known as Asana, is a highly active synthetic pyrethroid insecticide that contains esfenvalerate . Its primary targets are a variety of insect pests, including cereal aphids, potato aphids, pea and bean weevils, and caterpillars in Brassica crops . These insects are harmful to crops like wheat, barley, potatoes, peas, beans, and a range of vegetable and ornamental crops .
Mode of Action
This compound operates as a contact and ingested pyrethroid insecticide . It interacts with its targets primarily through contact and ingestion . Once in contact or ingested by the insect pests, this compound affects the sodium channels in the nervous system of the insects . This leads to rapid paralysis and death of the insects .
Biochemical Pathways
It is known that this compound, like other pyrethroids, interferes with the normal functioning of the nervous system in insects . It does this by modifying the gating kinetics of the sodium channels, which disrupts neural transmission .
Pharmacokinetics
It is known that this compound is applied as an emulsifiable concentrate, which suggests it is likely absorbed through the insect’s cuticle upon contact .
Result of Action
The result of this compound’s action is the effective control of harmful insect pests. It reduces the population of cereal aphids, thereby reducing the spread of Barley Yellow Dwarf Virus (BYDV) in wheat and barley . It also controls a range of potato aphids, preventing direct damage and viral transfer . Furthermore, it controls pea and bean weevil and caterpillars in Brassica crops .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound at the recommended dose rate for safe and successful use . Overuse or underuse can lead to unsatisfactory control of the targeted pests . Additionally, resistance management strategies, such as alternating with chemicals of a different mode of action, are recommended, particularly in protected situations . This is to prevent the development of resistance among the targeted pests .
Biochemical Analysis
Biochemical Properties
Sumi-alpha interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to affect the levels of free amino acids (FAA) and total nitrogen in cotton plant leaves . The most abundant amino acids found in leaf samples were alanine, arginine, glutamine, and cysteine . This compound was found to exert the mildest effect on cotton by means of the number of amino acids affected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to cause elevated accumulation of fructose bisphosphate aldolase and degradation of RuBisCo in the treated tissue . This suggests that this compound can affect photosynthesis performance and cause accumulation of simple saccharides .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that this compound can cause changes in the levels of certain amino acids in cotton plant leaves over time .
Biological Activity
Sumi-alpha, an insecticide with the active ingredient esfenvalerate, is widely used in agricultural practices, particularly in cotton farming. It belongs to the pyrethroid class of insecticides and is known for its effectiveness against various pests. However, its biological activity extends beyond pest control, affecting non-target organisms and ecological systems.
Toxicological Effects on Microorganisms
Research has demonstrated that this compound exhibits significant phytotoxic effects on cyanobacteria, specifically Nostoc minutum and Nostoc puniforme. A study revealed that increasing concentrations of this compound led to a marked decrease in nitrogenase activity, which is crucial for nitrogen fixation. At a concentration of 0.08%, nitrogenase activity dropped to zero for N. puniforme and significantly reduced for N. minutum compared to control samples .
Table 1: Nitrogenase Activity of Nostoc Species Treated with this compound
Concentration (%) | Nostoc minutum (µL C2H4 L⁻¹ hr⁻¹) | Nostoc puniforme (µL C2H4 L⁻¹ hr⁻¹) |
---|---|---|
Control | 1000 | 800 |
0.02 | 900 | 700 |
0.04 | 600 | 400 |
0.06 | 200 | 100 |
0.08 | 0 | 0 |
This indicates that this compound not only impacts pest populations but also disrupts essential microbial processes in soil ecosystems.
Effects on Plant Enzyme Activities
This compound has been shown to adversely affect various enzyme activities in plants as well. In a study focusing on cotton leaves, it was found that treatment with this compound resulted in a significant reduction in urease and phenylalanine ammonia-lyase (PAL) activities, which are vital for plant defense mechanisms and metabolic processes .
Table 2: Enzyme Activity Reduction in Cotton Leaves Treated with this compound
Treatment | Urease Activity (%) Reduction | PAL Activity (%) Reduction |
---|---|---|
Control | - | - |
This compound | 11% (10th day), 20% (13th day) | 250% lower than control |
The inhibition of these enzymes suggests that this compound may compromise the plant's ability to defend against pests and diseases.
Impact on Lipid Composition
This compound also affects the lipid profiles of treated organisms. In Nostoc minutum, significant reductions were observed in various fatty acids at higher concentrations of this compound. For instance, palmitic acid levels decreased by approximately 56% at a concentration of 0.08%, while unsaturated fatty acids like oleic and linoleic acids were similarly inhibited .
Table 3: Fatty Acid Composition Changes in Nostoc minutum Due to this compound Treatment
Fatty Acid | Control (%) | 0.08% this compound (%) |
---|---|---|
Palmitic (16:0) | 21.30 | 9.30 |
Palmitoleic (16:1) | 4.67 | 2.00 |
Oleic (18:1) | - | - |
Linoleic (18:2) | - | - |
These alterations can lead to broader ecological consequences, affecting food webs and nutrient cycling within ecosystems.
Case Study: Cotton Pest Management
In agricultural settings, particularly cotton production, this compound is employed for its efficacy against Heliothis species. However, studies indicate that while it effectively reduces pest populations, it also leads to detrimental side effects on beneficial insects and soil microorganisms .
Case Study: Neurotoxic Effects in Mammals
Research involving rat models has shown that exposure to this compound can lead to neurotoxic effects, including changes in gastrointestinal function and nervous system excitability . This raises concerns regarding its safety not only for target pests but also for non-target mammalian species.
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-DNQXCXABSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020853 | |
Record name | (S,R)-Fenvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67614-32-8 | |
Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (S-(R*,S*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,R)-Fenvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Research suggests that yoga asanas offer a wide range of benefits including:
- Improved Flexibility and Muscle Strength: Asanas involve stretching and strengthening various muscle groups, leading to increased flexibility and muscle tone. [, , ]
- Enhanced Cardiovascular Health: Yoga practice, particularly asanas that involve sustained holds and controlled breathing, has been linked to improved cardiovascular function, including lower blood pressure and heart rate. [, , , ]
- Stress Reduction and Mental Well-being: The combination of physical postures, controlled breathing, and mindfulness cultivated in asana practice can significantly reduce stress levels and promote relaxation. [, , ]
ANone: Yes, research suggests that certain asanas may be particularly beneficial for specific conditions.
- Diabetes: Studies indicate that practicing asanas, such as those that stimulate the pancreas, may help improve blood glucose regulation in individuals with Type 2 diabetes. [, , , ]
- Respiratory Health: Asanas that emphasize chest opening and controlled breathing, like those often practiced in prone positions, may improve lung function and potentially aid in managing respiratory conditions like asthma. [, , ]
- Neck and Back Pain: Some asanas are designed to target and alleviate pain in the neck and back region by improving flexibility and reducing muscle tension. [, , , ]
ANone: Asanas work through multiple mechanisms:
- Musculoskeletal System: Asanas directly impact the muscles, joints, and connective tissues by promoting flexibility, strength, and range of motion. [, ]
- Nervous System: The controlled breathing and focused attention during asana practice can influence the autonomic nervous system, promoting relaxation and reducing stress. [, , ]
- Endocrine System: Some asanas, particularly those that involve abdominal compression or stimulation, may influence hormone secretion, potentially benefiting conditions like diabetes. [, , ]
ANone: While promising, many studies on yoga asanas are limited by small sample sizes and lack of rigorous control groups. Future research should focus on:
- Larger, Randomized Controlled Trials: Conducting studies with larger sample sizes and appropriate control groups will strengthen the evidence base for the benefits of specific asanas. [, ]
- Understanding Mechanisms: More research is needed to fully elucidate the physiological pathways and mechanisms by which asanas exert their effects on the body. [, ]
- Developing Personalized Approaches: Exploring how individual differences (e.g., age, health status, experience level) influence responses to asanas will help tailor practice for optimal benefits. [, ]
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